An In-depth Technical Guide to 1-(Benzyloxy)naphthalene
An In-depth Technical Guide to 1-(Benzyloxy)naphthalene
CAS Number: 607-58-9
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety information, and potential applications of 1-(Benzyloxy)naphthalene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Properties and Identifiers
1-(Benzyloxy)naphthalene, also known as benzyl 1-naphthyl ether, is an aromatic ether. Its core structure consists of a naphthalene ring substituted with a benzyloxy group.
| Property | Value | Reference(s) |
| CAS Number | 607-58-9 | [1][2] |
| Molecular Formula | C₁₇H₁₄O | [1] |
| Molecular Weight | 234.29 g/mol | [2] |
| Synonyms | 1-Benzyloxynaphthalene, Benzyl naphthyl ether, Naphthyl benzyl ether, Benzyl alpha-naphthyl ether, 1-(Phenylmethoxy)naphthalene | [1] |
| Appearance | Pale orange to light orange solid | [2] |
Physicochemical Properties
A summary of the key physicochemical properties of 1-(Benzyloxy)naphthalene is presented below.
| Property | Value | Reference(s) |
| Melting Point | 73.5-74 °C | [1] |
| Boiling Point | 388.1 °C at 760 mmHg; 237-240 °C at 13 Torr | [1][2] |
| Density | 1.125 g/cm³ | [1] |
| Flash Point | 156.4 °C | [1] |
| Vapor Pressure | 7.02 x 10⁻⁶ mmHg at 25 °C | [1] |
| Solubility | Slightly soluble in chloroform, DMSO, and ethyl acetate. | [1] |
Synthesis
The most common method for the synthesis of 1-(Benzyloxy)naphthalene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 1-naphthol is deprotonated to form the naphthoxide, which then attacks benzyl bromide.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established literature procedures.
Materials:
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1-Naphthol
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Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
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Triethylbenzylammonium chloride (TEBAC) (optional, as a phase-transfer catalyst)
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Acetonitrile (CH₃CN) or reaction can be run solvent-free
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Ethyl acetate
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Silica gel
Procedure:
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In a reaction vessel, combine 1-naphthol (1.0 mmol), an alkali metal carbonate (e.g., K₂CO₃, 1.0 mmol), and optionally a catalytic amount of TEBAC (0.05 mmol).
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Add benzyl bromide (1.2 mmol).
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If using a solvent, add acetonitrile (e.g., 3 mL).
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The reaction can be heated conventionally or under microwave irradiation (e.g., 125 °C) until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, if the reaction was performed solvent-free, dissolve the mixture in ethyl acetate.
-
Filter the suspension to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
The pure 1-(Benzyloxy)naphthalene is obtained after evaporation of the solvent.
Synthesis Workflow
Caption: General workflow for the synthesis of 1-(Benzyloxy)naphthalene.
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons (Naphthyl & Phenyl): Multiple signals in the range of δ 7.0-8.5 ppm. The protons on the naphthalene ring will show characteristic coupling patterns.
-
Methylene Protons (-O-CH₂-Ph): A singlet around δ 5.0-5.5 ppm.
¹³C NMR Spectroscopy (Predicted)
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Aromatic Carbons: Multiple signals in the downfield region (δ 110-160 ppm).
-
Methylene Carbon (-O-CH₂-Ph): A signal around δ 70 ppm.
Infrared (IR) Spectroscopy (Predicted)
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C-O-C Stretch (Ether): Strong, characteristic bands in the region of 1000-1300 cm⁻¹.
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
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C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Predicted)
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Molecular Ion (M⁺): A peak at m/z = 234.
-
Major Fragments: Expect a significant peak at m/z = 91, corresponding to the tropylium ion ([C₇H₇]⁺), and a peak at m/z = 143, corresponding to the naphthoxy radical cation ([C₁₀H₇O]⁺).
Safety Information
1-(Benzyloxy)naphthalene should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Class | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
| Skin Corrosion/Irritation | GHS07 | Danger | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | GHS05 | Danger | H318: Causes serious eye damage |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | GHS07 | Danger | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment — Long-term Hazard | GHS09 | Danger | H410: Very toxic to aquatic life with long lasting effects |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P273: Avoid release to the environment.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Applications and Research Interest
1-(Benzyloxy)naphthalene serves as a valuable intermediate and building block in various areas of chemical research.
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Organic Synthesis: The benzyl group is a common protecting group for hydroxyl functionalities due to its stability under various reaction conditions and its ease of removal by hydrogenolysis.
-
Materials Science: Aromatic ethers, including derivatives of naphthalene, are being explored for their potential in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[3]
-
Energy Research: It has been used as a model compound in studies aimed at improving the efficiency of direct coal liquefaction processes.[1]
-
Pharmaceutical and Agrochemical Research: Naphthyl ethers are a class of compounds that have shown promise in the development of new pharmaceuticals, agrochemicals, and fungicides.[3]
Structural Information
X-ray crystallographic studies have been performed on 1-(Benzyloxy)naphthalene, providing detailed insights into its three-dimensional structure.[3]
| Crystallographic Parameter | Value | Reference(s) |
| Crystal System | Orthorhombic | [3] |
| Space Group | Pccn | [4] |
| Dihedral Angle (Naphthyl-Benzyl) | 83.22 (4)° | [3][4] |
| C1-O1 Bond Length | 1.3678 (17) Å | [3] |
| C1-O1-C11 Angle | 117.72 (11)° | [3] |
The crystal structure is stabilized by C-H···π and π-π stacking interactions.[3][4]
Caption: Simplified 2D representation of the connectivity in 1-(Benzyloxy)naphthalene.

1-Naphthoxide
O-Alkylation Product
C-Alkylation Product
